
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Vue d'ensemble
Description
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as L-741,626, is a selective and potent antagonist of the dopamine D2 receptor. It has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease and schizophrenia.
Mécanisme D'action
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide works by selectively blocking the dopamine D2 receptor. This receptor is responsible for regulating dopamine activity in the brain, and blocking it can help to restore normal dopamine levels. This can improve symptoms associated with Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide are primarily related to its ability to block the dopamine D2 receptor. This can improve symptoms associated with Parkinson's disease, such as tremors, rigidity, and bradykinesia. It can also improve symptoms associated with schizophrenia, such as hallucinations and delusions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments include its high potency and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is that it is not suitable for studying the effects of dopamine on other receptors, as it is highly selective for the dopamine D2 receptor.
Orientations Futures
There are several future directions for research on N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists for the treatment of Parkinson's disease and schizophrenia. Another area of interest is the study of the biochemical and physiological effects of N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide on other dopamine receptors and their potential role in neurological disorders. Finally, further research is needed to determine the long-term safety and efficacy of N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in treating these disorders.
Applications De Recherche Scientifique
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have a high affinity for the dopamine D2 receptor and can effectively block its activity. This makes it a potential candidate for treating Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been studied for its potential use in treating schizophrenia, which is associated with an overactivity of dopamine receptors in the brain.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-5-4-8-16(11-13)18-17(20)19-10-9-14-6-2-3-7-15(14)12-19/h2-8,11H,9-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNZRPAOXYOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




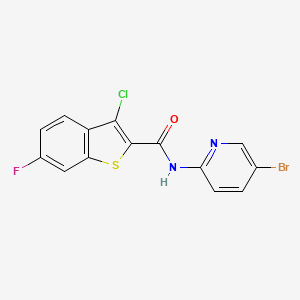
![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B3482815.png)
![N-[2-(aminocarbonyl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3482821.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3482828.png)
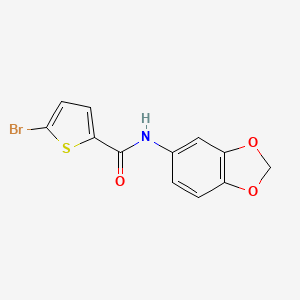
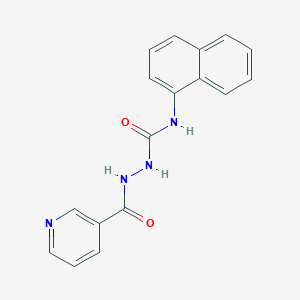
![4-chloro-3-nitro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3482846.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3482854.png)

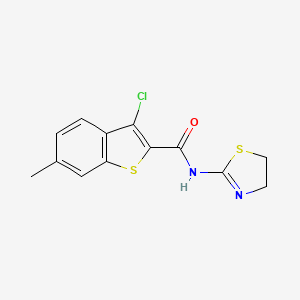
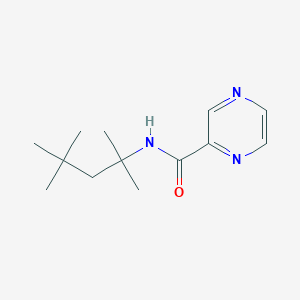
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3482902.png)
